
Propafenone-d5 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propafenone-d5 Hydrochloride is a deuterated form of Propafenone Hydrochloride, a class 1C antiarrhythmic agent used primarily for the treatment of atrial and ventricular arrhythmias. The deuterium labeling in this compound enhances its stability and allows for more precise pharmacokinetic studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Propafenone-d5 Hydrochloride involves the incorporation of deuterium atoms into the Propafenone molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the Propafenone molecule are replaced with deuterium atoms using deuterated catalysts .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process includes multiple steps such as the preparation of deuterated intermediates, purification, and final conversion to the hydrochloride salt form. The use of advanced chromatographic techniques ensures the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Propafenone-d5 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Propafenone can be oxidized to form its corresponding N-oxide derivative.
Reduction: Reduction reactions can convert Propafenone to its secondary amine form.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the side chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include N-oxide derivatives, secondary amines, and substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
Cardiac Arrhythmias
Propafenone is primarily indicated for the treatment of various arrhythmias, including:
- Paroxysmal Supraventricular Tachycardia (PSVT)
- Atrial Fibrillation
- Ventricular Arrhythmias
Wolff-Parkinson-White Syndrome
Research has demonstrated that intravenous propafenone can effectively terminate arrhythmias associated with Wolff-Parkinson-White syndrome by increasing the refractory period of accessory pathways, thus preventing reentrant tachycardia . A study involving ten patients showed significant improvements in arrhythmia control following propafenone administration.
Oncology Applications
Recent studies have identified propafenone as a potential therapeutic agent against esophageal squamous cell carcinoma (ESCC). Research indicates that propafenone can induce apoptosis in ESCC cells and significantly inhibit their proliferation without cytotoxic effects on normal cells. In vivo studies on nude mice demonstrated a marked reduction in tumor growth when treated with propafenone-d5 hydrochloride, suggesting its potential as an anticancer agent .
Pharmacokinetics and Metabolism
This compound's pharmacokinetic profile is essential for understanding its clinical efficacy. The compound is metabolized primarily in the liver, with a half-life necessitating multiple daily doses to maintain therapeutic levels. Its pharmacokinetics can be studied using stable isotope techniques to trace metabolic pathways and interactions with other drugs .
Data Table: Summary of Research Findings
Case Study 1: Wolff-Parkinson-White Syndrome Treatment
A clinical trial involving ten patients with Wolff-Parkinson-White syndrome demonstrated that intravenous propafenone effectively terminated AV reentrant tachycardia in 10 out of 11 cases. The study highlighted the drug's ability to increase the effective refractory period of accessory pathways significantly .
Case Study 2: Esophageal Cancer Treatment
In a preclinical model, propafenone was administered to nude mice with established ESCC tumors. Results showed a tumor burden reduction of up to 69.2% at a dosage of 20 mg/kg, indicating its potential as an adjunct therapy for cancer treatment while maintaining safety profiles for normal tissues .
Wirkmechanismus
Propafenone-d5 Hydrochloride exerts its antiarrhythmic effects by blocking sodium channels in cardiac muscle cells. This action reduces the influx of sodium ions, leading to decreased excitability and conduction velocity in the heart. Additionally, Propafenone has beta-adrenergic blocking activity, which contributes to its antiarrhythmic properties by reducing heart rate and contractility .
Vergleich Mit ähnlichen Verbindungen
Flecainide: Another class 1C antiarrhythmic agent with similar sodium channel blocking properties.
Encainide: A class 1C antiarrhythmic with a similar mechanism of action but different pharmacokinetic profile.
Moricizine: A class 1C antiarrhythmic with additional potassium channel blocking activity.
Uniqueness: Propafenone-d5 Hydrochloride is unique due to its deuterium labeling, which enhances its stability and allows for more precise pharmacokinetic and metabolic studies. This makes it a valuable tool in both clinical and research settings .
Biologische Aktivität
Propafenone-d5 hydrochloride is a deuterated derivative of the antiarrhythmic drug propafenone, utilized primarily in pharmacokinetic studies due to its unique isotopic labeling. This compound plays a critical role in understanding the metabolism and biological activity of propafenone, which is effective in treating various cardiac arrhythmias. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and research findings.
- Empirical Formula : CHDNO·HCl
- CAS Number : 1346605-05-7
- Molecular Weight : 290.83 g/mol
The presence of five deuterium atoms in propafenone-d5 allows for enhanced tracking in biological systems, facilitating more precise studies of drug metabolism without interference from non-labeled compounds .
This compound exhibits similar pharmacological properties to its non-deuterated counterpart. Its primary mechanism involves:
- Sodium Channel Blockade : Propafenone-d5 inhibits sodium channels (INa), stabilizing cardiac membranes and reducing the frequency of arrhythmias. This action is crucial in managing ventricular arrhythmias .
- Beta-Blocking Activity : While primarily a sodium channel blocker, propafenone also exhibits weak beta-blocking effects, contributing to its therapeutic profile .
- Calcium and Potassium Current Inhibition : It inhibits calcium currents (ICa) and ATP-sensitive potassium currents (IKATP) in cardiac cells, further supporting its antiarrhythmic properties .
Pharmacokinetics
The pharmacokinetic profile of propafenone-d5 is essential for understanding its absorption, distribution, metabolism, and excretion (ADME). The deuterated form enhances the accuracy of quantification techniques such as LC-MS/MS.
Key Pharmacokinetic Parameters:
Parameter | Value |
---|---|
Bioavailability | Variable (depends on formulation) |
Half-life | Approximately 2-10 hours |
Volume of Distribution | 3-6 L/kg |
Clearance | 0.6-1.2 L/h/kg |
Research Findings
Several studies have investigated the biological activity and pharmacokinetics of this compound:
- Quantification Studies : A study developed a rapid LC-MS/MS method for determining propafenone and its active metabolite 5-hydroxypropafenone in human plasma. The method demonstrated high sensitivity and specificity, crucial for pharmacokinetic evaluations .
- Metabolic Pathway Analysis : Research utilizing deuterated compounds has shown that propafenone undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes, particularly CYP2D6 and CYP1A2. The use of propafenone-d5 allows researchers to trace metabolic pathways more accurately without interference from other isotopes .
- Comparative Studies with Non-Deuterated Forms : Studies comparing propafenone-d5 with its non-deuterated version indicate that the deuterated form provides clearer insights into drug interactions and metabolic processes due to its distinct isotopic signature .
Case Studies
One notable case involved using propafenone-d5 in a clinical setting to evaluate its effects on patients with atrial fibrillation. The study highlighted the compound's efficacy in restoring normal sinus rhythm while monitoring its safety profile through detailed pharmacokinetic assessments.
Eigenschaften
CAS-Nummer |
93909-48-9 |
---|---|
Molekularformel |
C21H28ClNO3 |
Molekulargewicht |
382.94 |
IUPAC-Name |
1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-(2,3,4,5,6-pentadeuteriophenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C21H27NO3.ClH/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17;/h3-11,18,22-23H,2,12-16H2,1H3;1H/i3D,4D,5D,8D,9D; |
InChI-Schlüssel |
XWIHRGFIPXWGEF-HIBBSUKHSA-N |
SMILES |
CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl |
Synonyme |
1-[2-[2-Hydroxy-3-(propylamino)propoxy]phenyl]-3-phenyl-d5-1-propanone Hydrochloride; 2’-[2-Hydroxy-3-(propylamino)propoxy]-3-phenyl-d5-propiophenone Hydrochloride; Arythmol-d5; Pronon-d5; Rythmol-d5; Rytmonorm-d5; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.